molecular formula C10H11ClO2 B1469699 3-(3-Chlorophenyl)butanoic acid CAS No. 1226163-60-5

3-(3-Chlorophenyl)butanoic acid

Cat. No. B1469699
M. Wt: 198.64 g/mol
InChI Key: UZEBCNBZRKXFAF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)butanoic acid is a chemical compound with the molecular formula C10H11ClO2 . It is a derivative of butanoic acid, which is a short-chain fatty acid . The compound has a chlorophenyl group attached to the third carbon of the butanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)butanoic acid can be represented by the SMILES string CC(CC(O)=O)C1=CC=C(Cl)C=C1 . The InChI key is LLKLMXXUXVQSIS-UHFFFAOYSA-N . The compound has a molecular weight of 198.65 .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure and vibrational spectra of similar compounds, like 4-amino-3(4-chlorophenyl) butanoic acid, have been studied using Fourier Transform Infrared (FT-IR) and Raman (FTR) spectroscopy. These studies provide insights into molecular electronic energy, geometrical structure, vibrational spectra, and other properties like hyperpolarizability and molecular orbital analysis (S. Muthu & E. Paulraj, 2012).

Chemical Synthesis and Optimization

  • Research on the synthesis of related compounds, such as the creation of 5,6-Dihydro-6- methyl-4H- thieno[2,3-b]thiopyrane-4-one-2-sulfonamide from 3-(2-Mercaptothiophene)butanoic acid, highlights the importance of optimizing reaction conditions for efficiency and yield (Wang Miao, 2007).

Role in Pharmaceutical Synthesis

  • The compound has been used in the synthesis of pharmaceuticals, such as baclofen. The esterification of racemic 4-nitro-3-(4-chlorophenyl)butanoic acid with chiral auxiliaries enabled the creation of enantiopure baclofen hydrochloride (P. Camps, D. Muñoz-Torrero, & Laura Sánchez, 2004).

Exploration of Reactive Intermediates

  • Studies have also explored reactive intermediates derived from similar compounds, such as 2-Chloro-4-(methylthio)butanoic acid, to understand their mutagenic properties and potential risks (L. Jolivette, A. Kende, & M. W. Anders, 1998).

Crystal Engineering and Multicomponent Crystals

  • The use of related gamma amino acids, such as baclofen (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, in crystal engineering has been explored. This research includes studying the crystal structure, thermal analysis, and intermolecular interactions in multicomponent crystals (N. Báthori & Ornella E. Y. Kilinkissa, 2015).

Development of New Heterocyclic Compounds

Distribution Studies in Environmental Contexts

Safety And Hazards

The safety data sheet for a related compound suggests that dust formation should be avoided and that contact with skin and eyes should be avoided. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(3-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBCNBZRKXFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Brown, E Abbott, O Abdulle, S Boakes… - ACS infectious …, 2019 - ACS Publications
Polymyxins are an important class of antibiotics for the treatment of bacterial infections due to multidrug resistant Gram-negative pathogens. However, their clinical utility is limited by …
Number of citations: 57 pubs.acs.org
G Upert, A Luther, D Obrecht, P Ermert - Medicine in drug discovery, 2021 - Elsevier
This review covers some of the recent progress in the field of peptide antibiotics with a focus on compounds with novel or established mode of action and with demonstrated efficacy in …
Number of citations: 55 www.sciencedirect.com

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